molecular formula C7H5BrClFO B13179814 4-Bromo-2-(chloromethoxy)-1-fluorobenzene

4-Bromo-2-(chloromethoxy)-1-fluorobenzene

Cat. No.: B13179814
M. Wt: 239.47 g/mol
InChI Key: PTSSATKQLMXIMU-UHFFFAOYSA-N
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Description

Significance of Substituted Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Substituted benzene derivatives are foundational to the field of organic chemistry. compoundchem.com Benzene, with its cyclic, planar structure and delocalized pi electrons, provides a stable and versatile scaffold. youtube.comlibretexts.org By replacing one or more of its hydrogen atoms with various functional groups, a vast array of compounds with distinct chemical and physical properties can be created. compoundchem.com

These derivatives are integral to numerous sectors:

Pharmaceuticals: Many drugs, such as the anesthetic halothane (B1672932) and the antibiotic chloramphenicol, incorporate halogenated aromatic structures. ncert.nic.in

Agrochemicals: Herbicides, insecticides, and fungicides frequently utilize substituted benzene rings to achieve their biological activity.

Materials Science: Compounds like polystyrene are produced through the polymerization of a simple benzene derivative, styrene. compoundchem.com

Synthetic Intermediates: The reactivity of the benzene ring can be precisely controlled by its substituents, making these compounds essential starting materials for the synthesis of more complex molecules. vedantu.comyoutube.com

Substituents alter the electron density of the benzene ring, which in turn influences its reactivity towards electrophilic aromatic substitution. vedantu.comlibretexts.org Groups that donate electrons to the ring activate it, making it more reactive than benzene, while electron-withdrawing groups deactivate it. libretexts.orgopenstax.org This modulation of reactivity is a cornerstone of modern synthetic strategy. organic-chemistry.org

Unique Structural Features and Electronic Influences of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene within Polyhalogenated Aryl Ethers

The compound this compound is a polyhalogenated aryl ether with a unique arrangement of substituents that create a complex electronic environment on the benzene ring. The properties of the molecule are determined by the interplay of the inductive and resonance effects of its three distinct functional groups.

Chloromethoxy group (–OCH₂Cl): Positioned at C-2, this group is an ether derivative. The oxygen atom directly attached to the ring is electron-donating through resonance (+R) due to its lone pairs, which is a powerful activating effect. Conversely, the high electronegativity of the oxygen and the attached chloromethyl group creates an electron-withdrawing inductive effect (-I). Typically for alkoxy groups, the resonance effect dominates, making them activating and ortho-, para-directing.

Bromine (Br): Situated at position 4, bromine, like fluorine, is a deactivating group that directs incoming electrophiles to the ortho and para positions. openstax.org It exhibits a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). aakash.ac.in

The combination of these groups on a single benzene ring results in a molecule with finely tuned reactivity. The powerful activating resonance effect of the chloromethoxy group at C-2 is tempered by the strong deactivating inductive effects of the fluorine at C-1 and bromine at C-4. This intricate balance of electronic influences distinguishes this compound within the class of polyhalogenated aryl ethers.

Interactive Data Table: Electronic Effects of Substituents

The following table summarizes the primary electronic effects of the functional groups present in this compound.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring
Fluorine1StrongWeakDeactivating
Chloromethoxy2ModerateStrongActivating
Bromine4StrongWeakDeactivating

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

4-bromo-2-(chloromethoxy)-1-fluorobenzene

InChI

InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2

InChI Key

PTSSATKQLMXIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCl)F

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Chloromethoxy 1 Fluorobenzene

Strategies for Introducing Halogen Substituents on the Aromatic Ring

The formation of the 4-bromo-1-fluorobenzene skeleton is a critical precursor step. This typically involves leveraging the directing effects of existing substituents to guide the regioselective installation of halogen atoms. A common and logical precursor for the target molecule is 4-bromo-2-fluorophenol (B1271925), which possesses the required halogen arrangement.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The hydroxyl group (-OH) of a phenol (B47542) is a strongly activating, ortho, para-directing group, while fluorine (-F) is a deactivating but also ortho, para-directing substituent. In a precursor like 2-fluorophenol (B130384), the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it.

During electrophilic bromination, the para position relative to the hydroxyl group is sterically more accessible and is often the major product. Therefore, treating 2-fluorophenol with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS) would be expected to yield 4-bromo-2-fluorophenol with high selectivity. libretexts.orgbrainly.com The reaction proceeds by generating a bromine electrophile, which is then attacked by the electron-rich phenol ring. khanacademy.org

Fluorination is often more complex to achieve directly via electrophilic pathways due to the high reactivity of elemental fluorine. More commonly, the fluorine atom is introduced earlier in the synthetic sequence. A well-established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate (B91526) salt, derived from a corresponding aniline (B41778) (e.g., 2-bromoaniline). orgsyn.org

Achieving the specific 1, 2, 4-substitution pattern of the benzene (B151609) core relies on the predictable directing effects of the substituents. When halogenating a substituted phenol, the regiochemical outcome is a result of the combined electronic and steric influences of the groups already present on the ring. rsc.orgresearchgate.net

For the synthesis of a precursor like 4-bromo-2-fluorophenol, the choice of starting material is crucial.

Starting with 2-Fluorophenol: The hydroxyl group is a more potent activating and directing group than fluorine. Electrophilic bromination will be directed to the position para to the -OH group (C4), leading to the desired product.

Starting with 4-Bromophenol: Subsequent electrophilic fluorination is challenging. However, other methods can be employed to introduce fluorine at the C2 position, although directing this substitution can be complex and may lead to mixtures of isomers.

The use of solvents and catalysts can further refine regioselectivity. For instance, employing hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote mild, regioselective halogenation of a wide range of arenes. organic-chemistry.org

Table 1: Directing Effects in the Electrophilic Bromination of 2-Fluorophenol
SubstituentPosition on RingElectronic EffectDirecting InfluencePredicted Major Product Position
-OHC1Strongly ActivatingOrtho, ParaPosition 4 (Para to -OH, Ortho to -F)
-FC2DeactivatingOrtho, Para

Beyond direct electrophilic substitution, other strategies can be employed. The Sandmeyer reaction, for example, allows for the introduction of a bromine atom by diazotization of an amino group, followed by treatment with a copper(I) bromide salt. chemicalbook.com This pathway could be used to synthesize 1-bromo-4-chloro-2-fluorobenzene (B27433) from 4-chloro-2-fluoroaniline, highlighting its utility in constructing polyhalogenated systems. chemicalbook.com

Decarboxylative halogenation offers another route. In this type of reaction, a carboxylic acid precursor is converted into an organohalide. For instance, a suitably substituted benzoic acid, such as 5-bromo-2-chlorobenzoic acid, can be converted to an acyl chloride and then subjected to further reactions, demonstrating a method to manipulate functional groups to achieve a desired halogenation pattern. google.com

Synthesis of the Chloromethoxy (-OCH2Cl) Moiety

Once the 4-bromo-2-fluorophenol core is obtained, the final step is the introduction of the chloromethoxy group. This involves forming an ether linkage with the phenolic hydroxyl group.

The chloromethylation of a phenol's hydroxyl group yields an aryl chloromethyl ether. This transformation can be accomplished using a mixture of formaldehyde (B43269) and hydrogen chloride. orgsyn.org The reaction proceeds under acidic conditions where formaldehyde is protonated, creating a highly electrophilic species that is attacked by the nucleophilic oxygen of the phenol.

While the classic Blanc reaction involves the chloromethylation of the aromatic ring itself wikipedia.orglibretexts.orgorganic-chemistry.org, the term is sometimes extended to related processes. For the specific goal of O-alkylation, direct reaction of the phenol with formaldehyde and HCl is a viable, though sometimes harsh, method. A related and often more controlled approach involves using pre-formed chloromethylating agents. Chloromethyl methyl ether (MOMCl), for example, can react with phenols to form the corresponding methoxymethyl (MOM) ether. orgsyn.orgnih.gov While this introduces a methoxy (B1213986) group instead of a chloro group on the methyl ether, similar haloalkyl ethers are central to these transformations. The direct synthesis of aryl chloromethyl ethers can be challenging due to the reactivity of the product. sciencemadness.org

A significant consideration in any chloromethylation reaction involving formaldehyde and HCl is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.orglibretexts.org This necessitates careful control of reaction conditions and handling procedures.

Table 2: Comparison of Reagents for Chloromethoxy Group Introduction on Phenols
Reagent SystemTypical ConditionsAdvantagesDisadvantages
Formaldehyde / HClAcidic, often aqueousInexpensive, readily available reagents orgsyn.orgHarsh conditions, potential for ring substitution, formation of bis(chloromethyl) ether byproduct wikipedia.org
Chloromethyl methyl ether (MOMCl)Base (e.g., DIPEA), organic solventMilder conditions, high yield for protection orgsyn.orgIntroduces a methoxymethyl ether, not a chloromethyl ether directly
Paraformaldehyde / Lewis AcidLewis acid catalyst (e.g., ZnCl₂)Anhydrous conditions possible jk-sci.comCan still promote ring substitution (classic Blanc reaction) organic-chemistry.org

The formation of chloromethyl ethers from reagents like formaldehyde, an alcohol (or phenol), and hydrogen chloride is an equilibrium-driven process. google.com The mechanism involves the acid-catalyzed reaction between the protonated carbonyl of formaldehyde and the oxygen nucleophile of the phenol.

Key parameters that influence the reaction kinetics and yield include:

Temperature : Lowering the reaction temperature has been found to markedly decrease the formation of the bis(chloromethyl) ether byproduct without significantly slowing the formation of the desired chloromethyl ether. google.com

Reagent Ratios : The ratio of formaldehyde to the phenol is critical.

Water Content : The reaction is typically performed under anhydrous or near-anhydrous conditions to favor the formation of the ether product. jk-sci.comgoogle.com

Studies on the stability of chloromethyl ethers show they are susceptible to hydrolysis, breaking down into formaldehyde, HCl, and the parent alcohol or phenol. acs.orgcanada.ca The kinetics of this hydrolysis are very rapid, especially for chloromethyl methyl ether, which has a half-life of less than one second in water. canada.ca This reactivity underscores the need for anhydrous conditions during synthesis and handling. The synthesis can also be achieved using acetals and acid halides, often catalyzed by zinc(II) salts, which provides a rapid and efficient route that can minimize handling of the carcinogenic haloalkyl ether products. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems for Chloromethoxy Installation

The introduction of the chloromethoxy group onto the precursor, 4-bromo-2-fluorophenol, is a critical step in the synthesis of 4-bromo-2-(chloromethoxy)-1-fluorobenzene. This transformation, a specific type of chloromethylation of a phenol, requires careful optimization of reaction conditions and catalyst systems to maximize yield and minimize the formation of byproducts. The reaction typically involves an electrophilic substitution on the oxygen atom of the hydroxyl group.

Key parameters for optimization include the choice of the chloromethylating agent, the catalyst, the solvent, and the reaction temperature and duration. The most common method for this O-alkylation is a variation of the Williamson ether synthesis, adapted for the formation of a chloromethyl ether.

Chloromethylating Agents: The reaction can be carried out using a mixture of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. researchgate.net This combination generates the reactive electrophile in situ. Alternatively, chloromethyl methyl ether (MOM-Cl) or a combination of dimethoxymethane (B151124) and an acyl chloride can be employed under specific conditions.

Catalyst Systems: The chloromethylation of aromatic compounds is often catalyzed by Lewis acids or strong protic acids. thieme-connect.degoogle.com For the installation of a chloromethoxy group on a phenol, the choice of catalyst is crucial to promote the desired O-alkylation while preventing undesired side reactions such as C-alkylation on the aromatic ring or polymerization.

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are effective in activating the formaldehyde source. researchgate.netgoogle.com The catalytic activity of these Lewis acids often correlates with their strength, with AlCl₃ being one of the most active. google.com

Protic Acids: Strong acids like sulfuric acid or chlorosulfonic acid can also serve as catalysts, particularly when used with formaldehyde or trioxane. thieme-connect.de

The selection of the optimal catalyst depends on the reactivity of the substrate. For an activated ring like a phenol, milder catalysts are often preferred to control selectivity. The optimization process involves screening various catalysts to identify the one that provides the highest conversion and selectivity to the desired O-alkylated product.

Reaction Conditions: Temperature and reaction time are interdependent variables that must be carefully controlled. Lower temperatures may require longer reaction times but can improve selectivity by reducing the rate of side reactions. The optimal conditions are typically determined empirically through systematic studies. An inert solvent, such as dichloromethane (B109758) or chloroform, is often used to facilitate the reaction and control the concentration of reactants.

The table below summarizes typical variables and their effects on the chloromethoxy installation process.

ParameterOptionsGeneral Impact on Reaction
Chloromethylating AgentParaformaldehyde/HCl, Trioxane/HCl, Dimethoxymethane/Acyl ChlorideDetermines the source of the -CH₂Cl group. In situ generation from formaldehyde/HCl is common but can be harsh.
CatalystZnCl₂, AlCl₃, SnCl₄, H₂SO₄Activates the chloromethylating agent. Stronger Lewis acids (e.g., AlCl₃) increase reaction rates but may decrease selectivity. google.com
SolventDichloromethane, Chloroform, Acetic AcidAffects solubility of reactants and can influence reaction rate and pathway.
TemperatureTypically 0 °C to 60 °CHigher temperatures increase reaction rate but can lead to increased byproduct formation (e.g., diarylmethane). thieme-connect.de
Reaction Time1 - 24 hoursMust be optimized in conjunction with temperature and catalyst loading to achieve complete conversion without product degradation.

Convergent and Stepwise Synthesis Approaches to this compound

The synthesis of this compound can be approached through various strategic routes, primarily categorized as stepwise or convergent syntheses. The choice of strategy depends on factors such as the availability of starting materials, desired purity, and scalability.

Sequential Halogenation and Chloromethoxy Introduction

A common and logical stepwise approach involves the sequential modification of a simpler, commercially available precursor. A plausible synthetic pathway begins with 2-fluorophenol.

Electrophilic Bromination: The first step is the regioselective bromination of 2-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing activators. The hydroxyl group is a much stronger activating group than the fluorine atom, thus directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. The para-position (C4) is sterically more accessible than the ortho-position (C6), leading to the preferential formation of 4-bromo-2-fluorophenol. This reaction is typically carried out using a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or a chlorinated hydrocarbon.

Chloromethoxy Introduction: Following the successful synthesis of 4-bromo-2-fluorophenol, the final step is the introduction of the chloromethoxy group onto the phenolic oxygen. This is achieved via the O-alkylation reaction detailed in section 2.2.3. The 4-bromo-2-fluorophenol is treated with a chloromethylating agent (e.g., paraformaldehyde and HCl) in the presence of a suitable catalyst (e.g., ZnCl₂) to yield the final product, this compound. This sequential approach allows for clear purification and characterization of intermediates, which is often advantageous for ensuring the purity of the final product.

Application of Modern Cross-Coupling Reactions for Aryl-Halide Coupling (e.g., Suzuki, Heck, Kumada)

The bromine atom in this compound serves as a versatile functional handle for the application of modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the synthesis of a diverse array of more complex derivatives. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the aryl bromide an excellent substrate. wwjmrd.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov Applying this to the target compound would allow for the synthesis of various biaryl and styrenyl derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a reliable method for forming substituted alkenes and demonstrates excellent trans selectivity. It could be used to introduce vinyl groups at the C4 position of the benzene ring.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents limit the functional group tolerance compared to Suzuki or Stille couplings. This method would be suitable for introducing alkyl or aryl groups if the substrate lacks sensitive functionalities.

The table below illustrates potential products from the application of these cross-coupling reactions.

Coupling ReactionCoupling Partner (R-M)Potential Product Structure
Suzuki-MiyauraR-B(OH)₂ (e.g., Phenylboronic acid)2-(Chloromethoxy)-1-fluoro-4-phenylbenzene
HeckAlkene (e.g., Styrene)4-(2-Phenylvinyl)-2-(chloromethoxy)-1-fluorobenzene
KumadaR-MgBr (e.g., Methylmagnesium bromide)4-Methyl-2-(chloromethoxy)-1-fluorobenzene

Industrial Scale Synthesis Considerations and Continuous Flow Processes

Scaling the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to safety, efficiency, cost, and environmental impact. researchgate.net

Batch Process Challenges:

Safety and Handling: Chloromethylating agents are often toxic and carcinogenic, requiring stringent handling protocols and specialized equipment to minimize operator exposure. The use of strong acids and exothermic reactions also presents safety hazards.

Heat Management: Both the bromination and chloromethylation steps can be highly exothermic. In large batch reactors, inefficient heat transfer can lead to temperature spikes, resulting in side reactions, product degradation, and potential thermal runaway.

Mixing and Mass Transfer: Ensuring homogeneous mixing in large-volume reactors can be challenging, potentially leading to localized "hot spots" or areas of high reactant concentration, which can negatively impact yield and selectivity.

Continuous Flow Processes as a Modern Solution: Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up hazardous or exothermic reactions. nih.gov In a flow process, reactants are continuously pumped through a network of tubes or channels where they mix and react.

Advantages of Continuous Flow for this Synthesis:

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time, significantly reducing the risk associated with potential incidents.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control of highly exothermic processes. acs.org

Improved Efficiency and Selectivity: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to higher yields, better selectivity, and more consistent product quality. nih.gov

Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than redesigning a large-scale batch reactor.

Reactivity and Transformation Pathways of 4 Bromo 2 Chloromethoxy 1 Fluorobenzene

Reactivity of the Chloromethoxy Moiety

The chloromethoxy group, -OCH2Cl, is the most reactive part of the molecule. The carbon atom is attached to both an oxygen and a chlorine atom, making it highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, which are known to readily participate in substitution reactions due to the stabilization of reaction intermediates by the adjacent aromatic ring. chemistrysteps.comkhanacademy.org

Nucleophilic Substitution at the Benzylic Carbon (SN1/SN2 type reactions)

The benzylic carbon of the chloromethoxy group is a prime site for nucleophilic substitution reactions. masterorganicchemistry.com These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. libretexts.org

In an SN1 reaction , the cleavage of the carbon-chlorine bond would be the rate-determining step, forming a resonance-stabilized benzylic carbocation. This intermediate can then be attacked by a wide range of nucleophiles. The stability of this carbocation is enhanced by the electron-donating resonance effect of the oxygen atom.

Conversely, a concerted SN2 mechanism involves the direct backside attack of a nucleophile on the benzylic carbon, leading to the displacement of the chloride ion in a single step. byjus.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Product Functional Group Reaction Type
H₂O Alcohol (-CH₂OH) Hydrolysis
ROH (Alcohol) Ether (-CH₂OR) Alcoholysis
RCOO⁻ (Carboxylate) Ester (-CH₂OOCR) Williamson Ether Synthesis (variant)
CN⁻ (Cyanide) Nitrile (-CH₂CN) Cyanation
NH₃ (Ammonia) Primary Amine (-CH₂NH₂) Amination
RNH₂ (Primary Amine) Secondary Amine (-CH₂NHR) Amination
R₂NH (Secondary Amine) Tertiary Amine (-CH₂NR₂) Amination

Hydrolysis and Other Solvolytic Reactions

Hydrolysis of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene in an aqueous medium is expected to be rapid, yielding 4-bromo-2-fluoro-benzyl alcohol, formaldehyde (B43269), and hydrochloric acid. canada.caacs.org The reaction likely proceeds through an SN1-type mechanism due to the formation of a stabilized benzylic cation. doubtnut.com Studies on analogous chloromethyl aryl sulfides have shown that such hydrolyses follow first-order kinetics. datapdf.comacs.org

In alcoholic solvents (solvolysis), the corresponding ethers would be formed. The rate of these reactions is influenced by the solvent polarity and the stability of the carbocation intermediate.

Conversion to Other Functional Groups (e.g., formyl, alcohol, nitrile, amine)

The reactive chloromethyl group is a versatile handle for the introduction of various functional groups onto the aromatic ring at the 2-position.

Formyl Group (Aldehyde): Conversion to the corresponding aldehyde, 4-bromo-2-formyl-1-fluorobenzene, can be achieved through several methods. The Sommelet reaction, which involves the reaction of the benzylic halide with hexamine followed by hydrolysis, is a classic method for this transformation. wikipedia.orgdbpedia.org Alternatively, oxidation using reagents like pyridine (B92270) N-oxide in the presence of silver oxide can also yield the aldehyde. nih.gov The oxidation of the related benzyl (B1604629) ethers to aldehydes is also a well-established transformation. proquest.comcdnsciencepub.comorganic-chemistry.orgnih.govrsc.org

Alcohol Group: As mentioned in the hydrolysis section, the primary alcohol, 4-bromo-2-hydroxymethyl-1-fluorobenzene, is readily formed by treatment with water.

Nitrile Group: The introduction of a nitrile group to form 4-bromo-2-cyanomethyl-1-fluorobenzene can be accomplished via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO. organic-chemistry.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org

Amine Group: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding benzylic amines. organic-chemistry.orgstudymind.co.ukresearchgate.netacs.org This provides a route to primary, secondary, or tertiary amines attached to the benzylic carbon.

Reactivity of the Polyhalogenated Aromatic Ring

The aromatic ring of this compound is substituted with three different groups: a bromine atom, a fluorine atom, and a chloromethoxy group. These substituents influence the reactivity of the ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.eduyoutube.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present. wikipedia.orglibretexts.orgpressbooks.publibretexts.orgmasterorganicchemistry.com

Directing Effects:

-OCH2Cl (Chloromethoxy): This group is an ether derivative. The oxygen atom has lone pairs that can be donated to the aromatic ring through resonance, making it an ortho, para-director. It is generally considered an activating group. dbpedia.orgyoutube.com

Combined Influence: The molecule has three ortho, para-directing groups. The positions for incoming electrophiles will be determined by the interplay of their activating and directing effects. The chloromethoxy group is the most activating of the three. Therefore, it will have the dominant directing influence. youtube.com The available positions for substitution are C3 and C5. The C5 position is para to the chloromethoxy group and ortho to the bromine. The C3 position is ortho to the chloromethoxy group and ortho to the fluorine. Steric hindrance from the adjacent chloromethoxy group might slightly disfavor substitution at the C3 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Substituents' Influence Predicted Reactivity
3 Ortho to -OCH₂Cl and -F Moderately favored
5 Para to -OCH₂Cl, Ortho to -Br Highly favored
6 Ortho to -Br and -F Disfavored due to deactivation by halogens

Nucleophilic Aromatic Substitution (SNAr) Activation by Halogens

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. rsc.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the ring is not strongly activated towards SNAr as it lacks powerful electron-withdrawing groups like nitro groups. The halogens themselves are deactivating towards EAS but can act as leaving groups in SNAr. The order of leaving group ability in SNAr is typically F > Cl > Br > I, which is the reverse of the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond.

Given the presence of both bromine and fluorine on the ring, a nucleophile could potentially displace either halogen. The fluorine at C1 is a better leaving group than the bromine at C4. However, the lack of strong activating groups ortho or para to either halogen suggests that harsh reaction conditions would be necessary to effect an SNAr reaction on the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl halides are common substrates. researchgate.net For this compound, these reactions are expected to occur selectively at the C-Br bond. The relative bond strengths (C-F > C-Cl > C-Br) dictate that the C-Br bond is the most susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), which is the initial step in these catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically an arylboronic acid. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, would selectively yield a substituted fluorobiphenyl derivative. Studies on similar substrates, such as 1-bromo-4-fluorobenzene, have demonstrated the feasibility and high selectivity of this transformation. ugr.esresearchgate.net The chloromethyl group is generally stable under these conditions, although careful selection of the base and reaction temperature is necessary to prevent side reactions. nih.gov

Heck-Mizoroki Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the C-Br bond to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org The reaction of this compound with various alkenes would proceed to form 4-alkenyl-2-(chloromethoxy)-1-fluorobenzene derivatives. The regioselectivity of the alkene addition is influenced by steric and electronic factors of both the alkene and the aryl halide. mdpi.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This pathway allows for the introduction of an alkynyl group at the 4-position of the substrate, selectively displacing the bromine atom.

ReactionCoupling PartnerTypical CatalystGeneral Product
Suzuki-MiyauraArylboronic Acid (Ar'-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Biaryl
Heck-MizorokiAlkene (R-CH=CH₂)Pd(OAc)₂, Pd/CSubstituted Alkene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIAryl Alkene

Halogen-Metal Exchange and Grignard Reagent Formation

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This process is particularly efficient for aryl bromides and iodides when treated with organolithium reagents (e.g., n-butyllithium) or elemental metals like magnesium.

For this compound, the significant difference in reactivity between the carbon-halogen bonds ensures high selectivity. The C-Br bond is substantially more reactive towards metals and organolithium reagents than the C-F bond or the C-Cl bond within the chloromethoxy group. walisongo.ac.idprinceton.edu

Grignard Reagent Formation: The reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) leads to the formation of the corresponding Grignard reagent, (4-fluoro-3-(chloromethoxy)phenyl)magnesium bromide. libretexts.org The greater reactivity of the C-Br bond compared to the C-F bond is well-established; for instance, Grignard reagents can be prepared selectively from 1-bromo-4-fluorobenzene. chegg.comnih.gov Care must be taken as the newly formed Grignard reagent is a strong nucleophile and could potentially react with the electrophilic chloromethoxy group of another molecule, although this is typically slower than the initial formation.

Organolithium Formation: Treatment with a strong base like n-butyllithium at low temperatures results in a rapid lithium-halogen exchange at the bromine position. wikipedia.orgias.ac.in This yields 1-fluoro-2-(chloromethoxy)-4-lithiobenzene. This organolithium species is a powerful nucleophile and can be used in subsequent reactions with various electrophiles.

Halogen (C-X)Relative Rate of Exchange/FormationTypical Reagent
C-BrHighMg, n-BuLi, t-BuLi
C-Cl (aromatic)LowMg, n-BuLi (slower)
C-FVery Low / InertGenerally unreactive princeton.edu

Reaction Intermediates and Mechanistic Elucidation

Understanding the transient species formed during reactions of this compound is key to predicting its chemical behavior under various conditions.

Generation and Behavior of Arynes and Chloromethyl Cations

Arynes: Arynes, or benzynes, are highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents. greyhoundchrom.com Halogenated aryl compounds are common precursors to arynes. Given the structure of this compound, the generation of a 3-fluoro-2-(chloromethoxy)benzyne intermediate is conceivable. This would typically occur via treatment with a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base would abstract the proton at the C-5 position, ortho to the bromine, followed by the elimination of bromide to form the aryne triple bond. This reactive intermediate can then be trapped by various dienes (in a Diels-Alder reaction) or nucleophiles.

Chloromethyl Cations: The chloromethoxy group (-OCH₂Cl) can be a source of an electrophilic species under acidic conditions. In reactions analogous to the Blanc chloromethylation, protonation of the ether oxygen by a Lewis or Brønsted acid can facilitate the cleavage of the C-O bond to generate a chloromethyl cation (⁺CH₂Cl) or a related electrophilic complex. wikipedia.orglibretexts.org This highly reactive cation could then participate in intramolecular cyclization or intermolecular electrophilic aromatic substitution reactions if other aromatic substrates are present.

Radical Pathways in Halogenation and Coupling Reactions

While many transformations of aryl halides are described by ionic or organometallic pathways, radical mechanisms can also play a significant role. An aryl radical intermediate, 4-fluoro-3-(chloromethoxy)phenyl radical, can be generated from this compound through a single-electron transfer (SET) process. This can be initiated by certain transition metal catalysts or photochemical conditions.

For instance, some metal-catalyzed coupling reactions may have radical species involved in their catalytic cycles. beilstein-journals.org Furthermore, radical initiators can induce halogen atom transfer, where a radical species abstracts the bromine atom from the aromatic ring to generate the aryl radical. nih.gov This aryl radical can then undergo various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Applications As a Versatile Synthetic Intermediate

Contribution to Materials Science and Specialty Chemicals

Synthesis of Catalysts and Ligands for Organic Transformations

This compound serves as a valuable, multi-functionalized building block for the synthesis of specialized catalysts and ligands. Its utility in this regard stems from the presence of distinct reactive sites: the bromo, chloromethoxy, and fluoro groups, each of which can be selectively manipulated to construct complex molecular architectures. The strategic location of these functional groups on the benzene ring allows for the regioselective introduction of coordinating moieties, which are essential for the catalytic activity and selectivity of the final products.

The primary route to catalyst and ligand synthesis utilizing this intermediate involves the transformation of the aryl bromide. The carbon-bromine bond is particularly amenable to a variety of powerful cross-coupling reactions, which form the cornerstone of modern synthetic chemistry. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of coordinating groups to the fluorinated benzene core.

One of the most prominent applications of aryl bromides in ligand synthesis is in the preparation of phosphine (B1218219) ligands. These ligands are ubiquitous in transition metal catalysis, playing a crucial role in reactions such as hydrogenation, hydroformylation, and cross-coupling. The bromo group of this compound can readily undergo palladium- or nickel-catalyzed phosphination reactions. For instance, coupling with secondary phosphines (such as diphenylphosphine) or their derivatives can introduce a phosphino (B1201336) group onto the aromatic ring. This transformation is a key step in the synthesis of novel P,N-ligands, where the phosphine provides a soft donor site for a metal center, while another coordinating atom, potentially introduced via modification of the chloromethoxy group, can provide a hard donor site.

Furthermore, the bromo- functionality is an excellent handle for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various organic fragments, including those bearing additional coordinating groups. For example, reaction with an arylboronic acid containing a pyridyl or oxazoline (B21484) moiety can lead to the formation of bipyridyl or PHOX-type ligand precursors. The electronic properties of the resulting catalyst or ligand can be fine-tuned by the persistent fluoro-substituent on the ring.

The chloromethoxy group, while often employed as a protecting group for phenols, also offers synthetic handles for further functionalization. It can be hydrolyzed to reveal a hydroxyl group, which can then be used as an anchor point for attaching the ligand to a solid support or for introducing other coordinating groups through etherification or esterification reactions. Alternatively, the chloromethyl ether moiety can be involved in electrophilic substitution reactions, although this is less common in the context of catalyst synthesis.

The strategic combination of these reactive sites allows for a modular approach to ligand design. A researcher can first utilize the reactivity of the bromo group to introduce a primary coordinating fragment and then modify the chloromethoxy group to introduce a secondary binding site or a group that modulates the steric and electronic properties of the final ligand. This versatility makes this compound a precursor to a diverse range of catalysts and ligands with potential applications in asymmetric catalysis and other specialized organic transformations.

Reaction Type Functional Group Targeted Potential Ligand/Catalyst Type Key Features
PhosphinationBromoPhosphine LigandsIntroduction of a key coordinating group for transition metal catalysis.
Suzuki-Miyaura CouplingBromoBipyridyl, PHOX-type LigandsFormation of C-C bonds to introduce complex coordinating moieties.
Hydrolysis & DerivatizationChloromethoxySupported Catalysts, Bifunctional LigandsUnmasking a hydroxyl group for further functionalization or immobilization.

Theoretical and Computational Investigations of 4 Bromo 2 Chloromethoxy 1 Fluorobenzene

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Preferences

No published studies utilizing Density Functional Theory (DFT) to investigate the molecular geometry, bond lengths, bond angles, or conformational preferences of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene were found. Such studies would be essential for understanding the three-dimensional structure and stability of different conformers.

Analysis of Atomic Charges and Electron Density Distribution (e.g., NBO)

There is no available research that has performed Natural Bond Orbital (NBO) analysis or other methods to determine the atomic charges and electron density distribution within the this compound molecule. This information would be crucial for understanding the molecule's polarity and the nature of its chemical bonds.

Quantum Chemical Descriptors for Reactivity Prediction

A search for studies calculating quantum chemical descriptors—such as HOMO-LUMO energy gaps, ionization potential, and electron affinity—for this compound yielded no results. These descriptors are vital for predicting the chemical reactivity and kinetic stability of the compound.

Spectroscopic Property Simulations and Correlations

Vibrational (FT-IR, Raman) and NMR Spectra Predictions

No computational studies have been published that predict the vibrational frequencies (FT-IR and Raman) or the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These simulations are fundamental for interpreting experimental spectra and confirming the molecular structure.

Comparison of Computed and Experimental Spectroscopic Data

Given the lack of both simulated and published experimental spectroscopic data, no comparisons can be made. A comparative analysis is a standard method for validating the accuracy of computational models.

Reaction Mechanism Modeling

The modeling of a reaction mechanism, such as an SN2 transformation, involves the use of quantum chemical methods like Density Functional Theory (DFT) to map the potential energy surface (PES) of the reaction. researchgate.net This surface provides a landscape of the energy of the molecular system as a function of its geometry. Key points on the PES that are identified and characterized include the reactants, products, any intermediates, and, most critically, the transition states. mdpi.com The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group. libretexts.org This "backside attack" leads to a simultaneous bond formation between the nucleophile and the carbon, and bond cleavage between the carbon and the leaving group. libretexts.orgnih.gov Computational models can precisely calculate the energy changes and structural transformations throughout this entire process.

The energetic profile, or reaction coordinate diagram, illustrates the energy of the system as it progresses from reactants to products. For an SN2 reaction involving an anionic nucleophile and a neutral substrate like the chloromethoxy group, the profile in the gas phase often exhibits a characteristic "double-well" shape. researchgate.netwayne.edu The process begins with the formation of a stable pre-reaction ion-molecule complex, followed by the ascent to the high-energy transition state, and then descent to a post-reaction complex before final separation into products. mdpi.comresearchgate.net

Table 1: Illustrative Energetic Profile for a Model SN2 Reaction (R-OCH2Cl + F-) in the Gas Phase
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (R-OCH2Cl + F-)Separated substrate and nucleophile0.0
Pre-reaction Complex [F•••CH2(OR)Cl]-Ion-molecule complex formed before the transition state-14.9
Transition State [F•••CH2(OR)•••Cl]-‡Highest energy point along the reaction coordinate+5.2
Post-reaction Complex [FCH2(OR)•••Cl]-Ion-molecule complex formed after the transition state-25.0
Products (R-OCH2F + Cl-)Separated final products-22.5

The transition state represents the pinnacle of the energy barrier that must be overcome for a reaction to occur. libretexts.org In an SN2 reaction, the transition state geometry is characterized by a trigonal bipyramidal arrangement around the central carbon atom. nih.govmasterorganicchemistry.com The incoming nucleophile and the departing leaving group occupy the two apical positions, approximately 180° from each other, while the other three substituent groups lie on a plane at the center. masterorganicchemistry.comresearchgate.net Computational methods can determine the precise bond lengths and angles of this fleeting structure.

The activation barrier (Ea), or activation energy, is the energy difference between the reactants and the transition state. sciforum.net This value is a critical determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction. The barrier height is influenced by several factors, including steric hindrance from bulky substituents near the reaction center, which can block the nucleophile's approach, and electrostatic interactions between the nucleophile and the substrate. libretexts.orgnih.gov

Table 2: Illustrative Transition State Properties for a Model SN2 Reaction
ParameterValueDescription
Activation Energy (Ea)17.3 kcal/molEnergy barrier from reactants to transition state in a polar solvent like acetonitrile (B52724). researchgate.net
C-Nucleophile Bond Length~2.1 ÅPartially formed bond; longer than a standard covalent bond. acs.org
C-Leaving Group Bond Length~2.4 ÅPartially broken bond; longer than a standard covalent bond. acs.org
Nucleophile-C-Leaving Group Angle~180°Defines the linear arrangement of the backside attack mechanism. researchgate.net

Solvent plays a profound role in the kinetics and mechanism of SN2 reactions, and its effects can be modeled computationally using approaches like the Polarizable Continuum Model (PCM). sciforum.netresearchgate.net The introduction of a solvent can dramatically alter the shape of the potential energy profile. researchgate.net For instance, the double-well profile characteristic of gas-phase ionic SN2 reactions often transforms into a single-well (unimodal) profile in solution, as the solvent molecules screen the long-range ion-molecule interactions. researchgate.net

A key finding from numerous computational studies is that for SN2 reactions involving charged nucleophiles, increasing the polarity of the solvent generally decreases the reaction rate. sciforum.netmdpi.comresearchgate.net This counterintuitive effect arises because highly polar solvents are very effective at stabilizing the localized charge of the initial nucleophile through solvation. sciforum.net The transition state, however, has a charge that is dispersed over both the incoming nucleophile and the outgoing leaving group. researchgate.net This dispersed charge is less effectively stabilized by the solvent compared to the concentrated charge of the reactant nucleophile. Consequently, the energy difference between the solvated reactant and the solvated transition state (the activation barrier) increases in more polar solvents, leading to a slower reaction. sciforum.netresearchgate.net Protic solvents can further slow the reaction by forming strong hydrogen bonds with the nucleophile, adding an additional energy penalty that must be overcome. mdpi.com

Table 3: Illustrative Effect of Solvent on Activation Energy (Ea) for a Model SN2 Reaction (CH3Cl + Cl-)
SolventSolvent TypeRelative Activation Energy (kcal/mol)
Gas PhaseN/A~10.5
CyclohexaneNonpolar12.2 sciforum.netresearchgate.net
Acetonitrile (ACN)Polar Aprotic17.3 sciforum.netresearchgate.net
WaterPolar Protic~26.4

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Multi-Nuclear NMR for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Despite the utility of ¹H, ¹³C, and ¹⁹F NMR for determining the precise structure of fluorinated aromatic compounds, specific spectral data for 4-Bromo-2-(chloromethoxy)-1-fluorobenzene, including chemical shifts (δ) and coupling constants (J), have not been reported in published literature. The expected spectra would provide valuable insights: ¹H NMR would define the substitution pattern on the aromatic ring and characterize the chloromethoxy group's protons. ¹³C NMR would identify each unique carbon atom in the molecule. ¹⁹F NMR would be critical for confirming the fluorine atom's position and its electronic environment. However, no such experimental data is currently available.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space correlations or COSY (Correlation Spectroscopy) for through-bond couplings, are instrumental in analyzing complex stereochemistry and conformational preferences. In the context of this compound, these methods could elucidate the spatial arrangement of the chloromethoxy group relative to the benzene (B151609) ring. At present, no studies employing these advanced techniques for this specific compound have been documented.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a compound. For this compound (C₇H₅BrClFO), HRMS would be the definitive method to verify its elemental composition. However, published HRMS data providing the exact mass of this compound could not be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a molecule. This technique would reveal characteristic fragmentation patterns for this compound, offering clues about its structural stability and the connectivity of its atoms. As with other analytical data, specific MS/MS studies detailing these fragmentation pathways are absent from the scientific record.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. A search for crystallographic data for this compound in scientific databases yielded no results, indicating that its solid-state structure has not been determined or reported.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

The determination of absolute configuration through SCXRD relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, a phase shift occurs. This effect is more pronounced for heavier atoms, such as bromine, when the X-ray wavelength is near the atom's absorption edge. By carefully measuring the intensities of Friedel pairs (reflections hkl and -h-k-l), which are not equivalent in the absence of a center of symmetry for a chiral molecule, the absolute configuration can be determined. The Flack parameter is a key indicator in the refinement process that helps to validate the assigned absolute configuration.

While a powerful tool, the successful application of SCXRD is contingent upon the ability to grow a high-quality single crystal of the compound of interest. As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. Therefore, the detailed crystallographic parameters for this specific molecule are not available.

Challenges in Crystallographic Refinement of Halogenated Compounds

The crystallographic refinement of halogenated compounds, including this compound, can present several challenges that may complicate the structure solution and refinement process.

One of the primary challenges is the high X-ray absorption by heavy halogen atoms like bromine. This can lead to significant systematic errors in the measured reflection intensities, which, if not properly corrected for, can affect the accuracy of the refined structural parameters, including bond lengths and thermal displacement parameters.

Another common issue is the potential for crystallographic disorder. The presence of multiple conformers or positional disorder of the substituent groups, such as the chloromethoxy group, within the crystal lattice can make it difficult to model the electron density accurately. This can result in high residual electron density and an unstable refinement.

Furthermore, halogenated aromatic compounds can exhibit polymorphism, where the compound crystallizes in multiple different crystal forms. Each polymorph will have a unique crystal structure and may exhibit different physical properties. Twinning, a phenomenon where two or more single crystals are intergrown in a symmetrical manner, can also complicate the data collection and structure solution process. Careful data analysis is required to identify and properly handle twinned data.

Table 1: Common Crystallographic Refinement Challenges for Halogenated Compounds
ChallengeDescriptionPotential Impact on Refinement
X-ray Absorption The high electron density of halogen atoms (e.g., Br) leads to significant absorption of X-rays.Inaccurate reflection intensities, errors in bond lengths and thermal parameters if not corrected.
Disorder Multiple conformations or positions of atoms or functional groups within the crystal lattice.Difficulty in modeling electron density, high residual electron density, unstable refinement.
Polymorphism The ability of a compound to crystallize in more than one crystal structure.Different physical properties for each polymorph; requires careful characterization of the specific form.
Twinning The intergrowth of two or more single crystals in a symmetrical fashion.Complicates data collection and indexing; requires specialized software for data processing.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, which are dependent on the masses of the atoms and the strength of the chemical bonds between them.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the aromatic ring, as well as the C-Br, C-Cl, C-F, and C-O bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to be a strong band in the 1250-1020 cm⁻¹ range. The C-O stretching of the ether linkage will likely appear between 1300-1000 cm⁻¹. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, and the C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-FStretching1250 - 1020
C-O (ether)Stretching1300 - 1000
Aromatic C-HOut-of-plane Bending900 - 675
C-ClStretching800 - 600
C-BrStretching600 - 500

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br and C-Cl bonds. The aromatic ring vibrations are expected to produce strong Raman signals. The C-Br and C-Cl stretching vibrations will also be readily observable. The information from both FT-IR and Raman spectra can be used in conjunction to provide a more complete picture of the vibrational modes of the molecule.

Table 3: Expected Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic RingRing Breathing/Stretching1600 - 1450, ~1000
C-FStretching1250 - 1020
C-O (ether)Stretching1300 - 1000
C-ClStretching800 - 600
C-BrStretching600 - 500

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC) is a powerful analytical technique used to assess the purity of a compound and to separate and quantify isomers. In GC, a sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be suitable. The choice of the stationary phase is critical for achieving good resolution between the target compound and any potential impurities or isomers. A temperature programming method, where the column temperature is gradually increased during the analysis, would be employed to ensure the efficient elution of all components.

The choice of detector is also important. A Flame Ionization Detector (FID) is a common general-purpose detector, but for halogenated compounds, an Electron Capture Detector (ECD) would offer much higher sensitivity and selectivity. Mass Spectrometry (MS) coupled with GC (GC-MS) is an even more powerful tool, as it not only provides quantitative information but also structural information from the mass spectrum of the eluting compound, allowing for definitive identification. GC-MS would be invaluable for confirming the identity of this compound and for identifying any isomeric impurities that may be present from the synthetic process.

Table 4: General GC Parameters for Analysis of Halogenated Aromatic Compounds
ParameterTypical Conditions/Considerations
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane)
Injector Temperature Typically 250-300 °C to ensure complete vaporization
Oven Temperature Program Ramped temperature program to separate compounds with a range of boiling points
Carrier Gas Helium or Hydrogen
Detector Electron Capture Detector (ECD) for high sensitivity to halogens, or Mass Spectrometer (MS) for definitive identification

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the real-time monitoring of chemical reactions involving the compound this compound. Its application is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the purity of the final product. By providing quantitative data on the consumption of reactants and the formation of products and intermediates, HPLC enables a detailed mechanistic elucidation of the synthetic pathways.

In a representative application, HPLC can be employed to monitor the progress of a substitution reaction where this compound serves as a key starting material. A typical experimental setup would involve a reversed-phase C18 column, which is effective for separating non-polar to moderately polar compounds. The separation mechanism relies on the differential partitioning of the analytes between the stationary phase and a mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of all components in the reaction mixture. A common mobile phase for such analyses consists of a gradient mixture of an aqueous component, often water with an acid modifier like formic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is particularly useful for separating compounds with a wide range of polarities that are often present in a reaction mixture.

For the detection of this compound and its related reaction species, a UV-Vis detector is typically set at a specific wavelength where the aromatic compounds exhibit strong absorbance. This allows for sensitive and selective detection.

To illustrate the utility of HPLC in reaction monitoring, consider a hypothetical reaction where this compound is converted to a desired product. Aliquots of the reaction mixture would be withdrawn at regular intervals, quenched to halt the reaction, and then diluted before injection into the HPLC system. The resulting chromatograms would show distinct peaks corresponding to the starting material, any intermediates, and the final product, each with a characteristic retention time.

The data obtained from such an analysis can be tabulated to track the progress of the reaction over time. By integrating the area under each peak, the relative concentration of each species can be determined.

Interactive Data Table: Hypothetical HPLC Reaction Monitoring Data

Below is an interactive table showcasing hypothetical data from monitoring a reaction of this compound. The table demonstrates the change in peak area for the reactant, an intermediate, and the product over a 120-minute period.

Time (minutes)Reactant Peak AreaIntermediate Peak AreaProduct Peak Area
0100%0%0%
1575%20%5%
3050%35%15%
6020%40%40%
905%25%70%
120<1%5%94%

This quantitative data is invaluable for calculating reaction rates, determining the reaction order, and identifying the optimal time to quench the reaction to maximize the yield of the desired product while minimizing the formation of impurities. The precise and reproducible nature of HPLC makes it an indispensable tool in the advanced analytical methodologies for the characterization and mechanistic elucidation of reactions involving this compound.

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